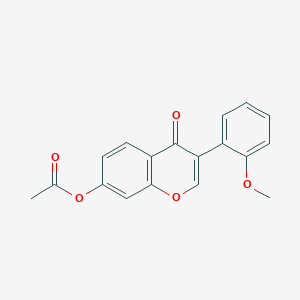

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chromen-2-one derivatives, including structures analogous to 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate, often involves multicomponent condensation reactions. One approach described involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid, showcasing a method for constructing the chromen-2-one framework with methoxyphenyl substitutions (Lichitsky, Komogortsev, & Melekhina, 2021).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives has been extensively studied through spectroscopic and computational methods. In particular, the structural parameters, including bond lengths and angles, have been determined using theoretical models and compared with experimental data. Techniques such as Hirshfeld surface and fingerprint plot analysis have been employed to analyze intermolecular interactions, providing comprehensive insights into the molecular structure of these compounds (Milanović et al., 2021).

Chemical Reactions and Properties

Chromen-2-one derivatives engage in a variety of chemical reactions, including cyclocondensation, aldol condensation, and intramolecular lactonization. These reactions facilitate the construction of complex structures such as pyrano[3,2-c]chromenes. The ability to undergo nucleophilic substitution reactions is also notable, allowing for the modification of the chromen-2-one core and the introduction of diverse functional groups (Gašparová et al., 2013).

Physical Properties Analysis

The physical properties of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The solubility in different solvents and the sensitivity to solvent polarity have been investigated, providing valuable information for their practical use (Elenkova et al., 2014).

Propiedades

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-11(19)23-12-7-8-14-17(9-12)22-10-15(18(14)20)13-5-3-4-6-16(13)21-2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBLGIKNAWCCCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977197 |

Source

|

| Record name | 3-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6160-69-6 |

Source

|

| Record name | 3-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5553331.png)

![2-[(4-chlorophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5553337.png)

![N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide](/img/structure/B5553360.png)

![1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5553372.png)

![8-(4-amino-2-pyrimidinyl)-2-(3,4-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553378.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553382.png)

![methyl 2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylate](/img/structure/B5553390.png)

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5553398.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)

![(4aS*,7aR*)-1-(2-chlorobenzoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553406.png)

![N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)